molecular formula C20H21F2N5O3S B611767 N-环戊基-2-(5-甲基-2-噻吩基)-1,3-噻唑-4-甲酰胺 CAS No. 1115899-15-4

N-环戊基-2-(5-甲基-2-噻吩基)-1,3-噻唑-4-甲酰胺

货号 B611767
CAS 编号: 1115899-15-4
分子量: 449.48
InChI 键: QORLVVKPDILQDS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VU0621623 is an arenavirus multiplication inhibitor which blocks lymphocytic choriomeningitis virus (LCMV) cell entry.

科学研究应用

合成和化学性质

  • 库马尔等人(2013 年)报道了一种高效途径来合成具有 N-取代甲酰胺等官能团的噻唑,这可能与所讨论的化合物有关。这些噻唑是通过劳森试剂介导的烯酰胺的化学选择性硫化环化反应获得的 (库马尔、帕拉梅什瓦拉帕和伊拉,2013).

构效关系

  • 板场等人(2013 年)探讨了类似芳香杂环甲酰胺的构效关系,指出了位置异构体在确定杀菌活性方面的重要性 (板场、吉川和胜田,2013).

抗病毒应用

  • 斯里瓦斯塔瓦等人(1977 年)的研究涉及合成噻唑 C-核苷,该核苷显示出显着的抗病毒活性,特别是对疱疹病毒和副流感病毒。这可能表明类似噻唑衍生物具有潜在的抗病毒应用 (斯里瓦斯塔瓦等人,1977).

在癌症治疗中的潜力

  • 多项研究调查了噻唑衍生物的抗癌潜力。Atta 和 Abdel-Latif(2021 年)合成了噻唑-5-甲酰胺衍生物,显示出对癌细胞系良好的抑制活性 (Atta 和 Abdel-Latif,2021).
  • 蔡等人(2016 年)的另一项研究也报道了具有显着抗癌活性的噻唑-5-甲酰胺衍生物的合成 (蔡等人,2016).

抗菌和抗炎特性

  • Mhaske 等人(2011 年)合成了取代的噻唑甲酰胺,它们表现出抗菌活性。这表明在开发抗菌剂方面具有潜在用途 (Mhaske 等人,2011).
  • Can 等人(2021 年)研究了咪唑噻唑衍生物的抗炎和镇痛活性,突出了噻唑化合物在疼痛管理中的治疗潜力 (Can 等人,2021).

其他应用

  • 辛格等人(2022 年)讨论了噻唑衍生物的区域选择性合成,这可能与设计 N-环戊基-2-(5-甲基-2-噻吩基)-1,3-噻唑-4-甲酰胺等化合物中的特定官能团有关 (辛格等人,2022).

作用机制

属性

IUPAC Name

N-(3,5-difluorophenyl)-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N5O3S/c1-2-5-26-18(29)16-17(24-19(31-16)25-6-3-4-7-25)27(20(26)30)11-15(28)23-14-9-12(21)8-13(22)10-14/h8-10H,2-7,11H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORLVVKPDILQDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide
Reactant of Route 5
N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide

Q & A

Q1: How does F3406 inhibit LCMV multiplication?

A: According to the retracted study [], F3406 was found to inhibit LCMV cell entry. The proposed mechanism involves interference with the pH-dependent fusion process in the endosome. This fusion, mediated by the viral glycoprotein GP2, is crucial for releasing the virus ribonucleoprotein into the cytoplasm, a necessary step for viral genome replication and transcription. The study suggested that F3406 might interact with the transmembrane domain of GP2, specifically at the M437 residue, to disrupt this fusion process.

Q2: What are the implications of the retraction for the future research on F3406?

A: The retraction of the original research paper [] significantly impacts future investigations into F3406. The inaccuracies in the screening description and the unauthorized data usage cast doubt on the reliability of the findings. Future studies need to independently validate the antiviral activity of F3406 against LCMV and other arenaviruses. Researchers will need to confirm its mechanism of action, potentially identifying the actual target and characterizing the specific interactions responsible for the antiviral effect. This process may involve repeating the screening process with appropriate controls and authorizations, followed by rigorous mechanistic studies using validated methods.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。